Heptafluoro-1-methoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

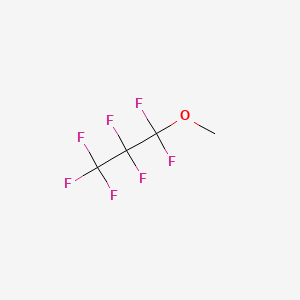

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPJRYAFUXTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCH3, C4H3F7O | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074909 | |

| Record name | Heptafluoro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor of ether; [3M MSDS] | |

| Record name | Methyl perfluoropropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

403.0 [mmHg] | |

| Record name | Methyl perfluoropropyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-03-1 | |

| Record name | Methyl perfluoropropyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluoro-1-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Heptafluoro-1-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Heptafluoro-1-methoxypropane, a hydrofluoroether (HFE) known commercially as Novec™ 7000 or HFE-7000, is a colorless, low-odor, and non-flammable fluid. Its unique combination of properties, including low surface tension, high chemical stability, and a favorable environmental profile, has led to its use in a variety of specialized applications. These include roles as a heat transfer fluid, a cleaning solvent for the electronics industry, and a medium for certain chemical reactions.[1] This guide provides an in-depth overview of its key physical properties, outlines standard experimental methodologies for their determination, and illustrates the logical relationships between these characteristics.

Core Physical and Chemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for modeling its behavior in various applications, from fluid dynamics in cooling systems to its function as a solvent.

| Property | Value |

| IUPAC Name | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane[2][3] |

| Synonyms | Methyl perfluoropropyl ether, HFE-7000[3] |

| CAS Registry Number | 375-03-1[1][3] |

| Molecular Formula | C₄H₃F₇O[1][4] |

| Molecular Weight | 200.05 g/mol [2] |

| Boiling Point | 34 °C (93.2 °F)[1][4] |

| Melting Point | -123 °C (-189.4 °F)[1][4] |

| Density | 1.409 - 1.437 g/cm³[1][4][5] |

| Vapor Pressure | 565.98 mmHg (at 25 °C)[5] |

| Surface Tension | 15.89 mN/m (at 261.89 K) |

| Refractive Index | ~1.3597 (estimate)[1] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for the reliable application of any chemical compound. The following sections detail the principles behind standard laboratory protocols for measuring the key physical properties of a volatile liquid like this compound.

Melting Point Determination

The melting point, the temperature at which a substance transitions from a solid to a liquid, is a key indicator of purity.[6] For a compound with a very low melting point like this compound, specialized cryogenic equipment is necessary. However, the general principle is based on the capillary method.[7][8]

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the solidified compound is packed into a thin-walled glass capillary tube, which is then sealed.[6]

-

Apparatus: The capillary tube is placed in a temperature-controlled block or bath within a melting point apparatus, adjacent to a high-accuracy thermometer or temperature probe.[7]

-

Heating and Observation: The apparatus is cooled to well below the expected melting point. The temperature is then ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the melting point.

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. Standard methods often involve distillation under equilibrium conditions.[9]

Methodology: Distillation Method (Adapted from ASTM D1120)

-

Apparatus Setup: A round-bottom flask is filled with a specific volume of the liquid (this compound) and a few boiling stones to ensure smooth boiling. A condenser is attached vertically to the flask, and a calibrated thermometer is positioned so that its bulb is just below the side arm leading to the condenser.[9]

-

Heating: The flask is heated gently. The heating rate is controlled to produce a steady rate of reflux in the condenser.

-

Equilibrium: The system is allowed to reach thermal equilibrium, where the temperature of the vapor condensing on the thermometer bulb remains constant.

-

Measurement: This stable temperature is recorded as the equilibrium boiling point. The measurement must be corrected for any deviation from standard atmospheric pressure (1 atm or 760 mmHg).[9]

Density Determination

Density is the mass per unit volume of a substance. For a volatile liquid, it is crucial to minimize evaporative losses during measurement.

Methodology: Pycnometer or Volumetric Flask Method

-

Mass of Empty Vessel: A clean, dry volumetric flask or pycnometer (a flask of a known, precise volume) is weighed accurately on an analytical balance.[10][11]

-

Filling: The vessel is filled with this compound up to the calibration mark, taking care to avoid air bubbles. The vessel is stoppered to prevent evaporation.[10]

-

Mass of Filled Vessel: The filled vessel is reweighed.

-

Temperature Control: The temperature of the liquid is measured and recorded, as density is temperature-dependent.[11]

-

Calculation: The mass of the liquid is found by subtracting the empty vessel's mass from the filled vessel's mass. The density is then calculated by dividing the mass of the liquid by the known volume of the vessel.[11]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. The OECD Guideline for the Testing of Chemicals 104 describes several methods for its determination, including the static method, which is suitable for volatile compounds.[1][2][5][12]

Methodology: Static Method (OECD 104)

-

Sample Preparation: A small amount of the substance is placed in a sample vessel connected to a pressure-measuring device (manometer) and a vacuum line. The sample must be thoroughly degassed to remove any dissolved air.[5]

-

Equilibrium: The sample vessel is immersed in a constant-temperature bath and allowed to reach thermal equilibrium. At this point, the pressure in the vessel is solely due to the vapor of the substance in equilibrium with its liquid phase.[5]

-

Measurement: The pressure is measured using the manometer.

-

Temperature Variation: The procedure is repeated at several different temperatures to obtain a vapor pressure curve, which shows the relationship between vapor pressure and temperature.[1][5]

Logical Relationships of Physical Properties

The physical properties of a substance are interconnected and dictate its state of matter under different conditions. The following diagram illustrates the logical relationship between temperature, pressure, and the physical state of this compound, governed by its intrinsic melting and boiling points.

Caption: Relationship between physical states and properties.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.co.uk]

- 2. oecd.org [oecd.org]

- 3. matestlabs.com [matestlabs.com]

- 4. keetonchemistry.weebly.com [keetonchemistry.weebly.com]

- 5. consilab.de [consilab.de]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. store.astm.org [store.astm.org]

- 10. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 11. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 12. laboratuar.com [laboratuar.com]

Heptafluoro-1-methoxypropane safety data sheet and handling precautions

This guide provides an in-depth overview of the safety protocols and handling precautions for heptafluoro-1-methoxypropane (CAS RN: 375-03-1).[1][2][3] It is intended for researchers, scientists, and professionals in drug development who may work with this fluorinated ether. This compound, also known as HFE-7000, is a colorless liquid utilized as a solvent, particularly for cleaning and degreasing in the electronics industry.[1]

Core Safety and Physical Data

For quick reference, the fundamental physical and chemical properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H3F7O | [1][2][3] |

| Molecular Weight | 200.06 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 1.409 - 1.437 g/cm³ | [1][2][3][5] |

| Melting Point | -123 °C | [1][2][3][5] |

| Boiling Point | 33-35 °C | [1][2][3][5] |

| Refractive Index | ~1.3597 (estimate) | [1][2][3] |

| Vapor Pressure | 565.98 mmHg | [5] |

Toxicological Data

Based on available data, this compound is not classified as a hazardous substance according to CLP regulation.[6] However, standard precautions for handling chemical substances should always be observed.

| Test | Result | Species | Source |

| Oral LD50 | >2000 mg/kg | Rat | [6] |

| Oral LD50 | 30000 mg/kg | Mouse | [6] |

| Inhalation LC50 | >10300 ppm | Rat | [6] |

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not extensively provided in the readily available safety data sheets. The LD50 and LC50 values are typically determined through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines or equivalent methods. For instance, acute oral toxicity is often assessed using OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), while acute inhalation toxicity may follow OECD Guideline 403 (Acute Inhalation Toxicity). These protocols involve administering the substance to laboratory animals (e.g., rats, mice) at various concentrations and observing the effects over a specified period to determine the dose that is lethal to 50% of the test population.

Safe Handling and Emergency Procedures

Proper handling of this compound is crucial to ensure laboratory safety. This involves a systematic approach from preparation to disposal.

Caption: General workflow for handling chemical substances.

Handling Precautions:

-

Ensure good ventilation or work in an area with an exhaust system.[6]

-

Wash hands and any exposed skin thoroughly after handling.[7][8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Keep the substance away from heat, sparks, and open flames.[6]

Storage:

-

Store in a cool, dry, and well-ventilated location.[6]

-

Keep containers tightly sealed.[6]

-

Protect from heat and direct sunlight.[6]

-

Store at room temperature.[7]

-

Keep in the original or a compatible container.[7]

-

Incompatible with strong oxidizing agents.[7]

Spills and Disposal:

-

In case of a spill, ensure adequate ventilation before entering the area.[6]

-

Absorb the spill with inert material such as sand or earth.[9]

-

Collect the absorbed material into a labeled container for disposal.[7][9]

-

Dispose of waste in accordance with local, regional, and national regulations.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.

Caption: Recommended PPE for handling this compound.

-

Eye and Face Protection : Wear protective eyewear such as goggles, a face shield, or safety glasses.[7]

-

Skin Protection : Wear protective gloves and appropriate protective clothing to prevent skin exposure.[10]

-

Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not usually necessary.[7] In poorly ventilated areas or confined spaces, a self-contained breathing apparatus or an airline respirator should be used.[7]

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

After Inhalation : Move the person to fresh air. If complaints arise, consult a doctor.[6]

-

After Skin Contact : Immediately wash the affected area with soap and water and rinse thoroughly.[6] Contaminated clothing should be removed immediately.[6]

-

After Eye Contact : Rinse the eyes immediately with plenty of water for several minutes, removing contact lenses if possible.[6]

-

After Swallowing : Rinse the mouth with water. Do not induce vomiting.[6]

In all cases of significant exposure or if symptoms persist, seek medical attention.[6]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 375-03-1 [chemicalbook.com]

- 4. Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | C3F7OCH3 | CID 2774943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. daikinchemicals.com [daikinchemicals.com]

- 7. halocarbon.com [halocarbon.com]

- 8. halocarbon.com [halocarbon.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Chemical structure and CAS number (375-03-1) of Heptafluoro-1-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

Heptafluoro-1-methoxypropane, a fluorinated ether, is a compound of significant interest due to its unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.

Chemical Structure and Identification

This compound is systematically named 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane.[1][2] Its structure consists of a propane backbone where seven hydrogen atoms are substituted by fluorine atoms, and a methoxy group is attached to the third carbon atom.

The molecular structure is represented as: CF₃CF₂CF₂OCH₃ .

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high density, low viscosity, and low surface tension, combined with its chemical inertness, make it suitable for specialized applications.

| Property | Value |

| Molecular Weight | 200.05 g/mol [3][6] |

| Density | 1.400 - 1.437 g/mL |

| Boiling Point | 33-35 °C[4] |

| Melting Point | -122 to -123 °C[4] |

| Vapor Pressure | 565.98 mmHg |

| XLogP3 | 2.423 - 2.6 |

| Refractive Index | ~1.3597 (estimate)[7] |

| Topological Polar Surface Area | 9.2 Ų[3][6] |

Applications in Research and Industry

While extensively used in the electronics industry as a cleaning solvent and heat transfer fluid, this compound also has applications within the pharmaceutical sector.[3][7] Its utility in high-purity environments is attributed to its chemical inertness and well-defined properties.

Pharmaceutical Industry Applications: [3]

-

Heat Transfer Fluid: Used in chemical reactors and freeze-dryers (lyophilizers) where precise temperature control is critical for the stability and quality of pharmaceutical products.

-

Solvent for Volatile Organic Compound (VOC) Capture: Its properties make it effective in trapping and removing volatile organic compounds in pharmaceutical manufacturing environments.

-

Medical Laboratory Applications: It has been noted for use as a histobath working fluid in medical laboratories.[3]

The use of fluorinated compounds, like this compound, is valued in the pharmaceutical industry for their biocompatibility, chemical resistance, and high purity, which are essential for manufacturing equipment such as fluid delivery systems.[8]

Experimental Protocols

Synthesis of Fluorinated Ethers (Representative Protocol)

A general method for the synthesis of fluorinated ethers involves the reaction of a fluorinated alkene with an alcohol in the presence of a catalyst. The following is a representative protocol for a related compound, which illustrates the general principles that could be adapted for this compound.

Reaction: The synthesis can be achieved through the reaction of hexafluoropropylene with methanol in the presence of a suitable catalyst system.

Materials and Equipment:

-

Methanol

-

Hexafluoropropylene

-

N-methylpyrrolidone (solvent)

-

Composite catalyst (e.g., a mixture of DBN, DMAP, DBU, and DABCO)

-

Stainless steel tubular reactor

-

Gas chromatography (GC) equipment for analysis

Procedure:

-

A mixture of methanol, N-methylpyrrolidone, and the composite catalyst is prepared.

-

This mixture is preheated to a reaction temperature of approximately 50°C.

-

The preheated mixture and hexafluoropropylene gas are continuously fed into the tubular reactor.

-

The molar flow rate of the reactants and catalyst is carefully controlled.

-

The reaction is maintained at the set temperature within the reactor for a specified residence time.

-

The output from the reactor is collected, and the product is isolated from the solvent and catalyst.

-

The final product is analyzed by gas chromatography to determine its purity and the overall yield of the reaction.

Analytical Characterization Workflow

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Caption: A typical workflow for the analytical characterization of this compound.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC/MS): This is a primary method for assessing the purity of volatile compounds like this compound. The sample is injected into a gas chromatograph, where it is separated from any impurities. The mass spectrometer then provides mass-to-charge ratio data, confirming the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are used to definitively confirm the chemical structure. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the connectivity of atoms within the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-F and C-O bonds would be expected in the spectrum of this compound.

Conclusion

This compound is a versatile fluorinated ether with a well-defined set of physical and chemical properties that make it suitable for specialized, high-purity applications. For professionals in the pharmaceutical and drug development fields, its utility as a heat transfer fluid in critical equipment and as a specialized solvent underscores its indirect but important role in the industry. The synthetic and analytical protocols outlined here provide a foundation for researchers working with this and related fluorinated compounds.

References

- 1. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]

- 2. 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane [webbook.nist.gov]

- 3. Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | C3F7OCH3 | CID 2774943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Methyl perfluoropropyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Page loading... [guidechem.com]

- 8. adtech.co.uk [adtech.co.uk]

Heptafluoro-1-methoxypropane (HFE-7000/Novec™ 7000): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Heptafluoro-1-methoxypropane, a segregated hydrofluoroether, is a fluorinated compound known for its unique combination of properties, including a low boiling point, low viscosity, non-flammability, and excellent thermal stability. Commercially marketed under trade names such as HFE-7000 and Novec™ 7000, this fluid has found extensive use in various industrial applications, particularly as a heat transfer fluid, a cleaning solvent, and a refrigerant.[1][2] For researchers, scientists, and drug development professionals, understanding the technical specifications and potential applications of such compounds is crucial for process optimization, equipment selection, and exploring novel methodologies.

While not directly employed as an active pharmaceutical ingredient or excipient, this compound's utility in the pharmaceutical and chemical processing industries lies in its role as a low-temperature heat transfer fluid for cooling reactors and in lyophilization (freeze-drying) processes.[3][4] Its chemical inertness and low toxicity make it a suitable choice for environments where product purity and safety are paramount.[1] This technical guide provides a comprehensive overview of the physicochemical properties, relevant applications, and experimental considerations of this compound for the scientific community.

Physicochemical and Thermophysical Properties

This compound is a clear, colorless liquid with the chemical formula C4H3F7O.[5] Its key properties are summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane |

| Synonyms | HFE-7000, Novec™ 7000, Methyl heptafluoropropyl ether |

| CAS Number | 375-03-1 |

| Molecular Formula | C4H3F7O |

| Molecular Weight | 200.05 g/mol |

| Boiling Point (at 1 atm) | 34 °C (93 °F) |

| Melting/Freezing Point | -122.5 °C (-188.5 °F) |

| Density (liquid, at 25 °C) | 1.4 g/mL |

| Vapor Pressure (at 25 °C) | 65.3 kPa |

| Surface Tension (at 25 °C) | 12.4 mN/m |

| Viscosity (liquid, at 25 °C) | 0.38 cP |

| Flash Point | None |

Table 2: Thermal and Electrical Properties of this compound

| Property | Value |

| Specific Heat (liquid, at 25 °C) | 1300 J/kg·K |

| Thermal Conductivity (liquid, at 25 °C) | 0.075 W/m·K |

| Latent Heat of Vaporization (at boiling point) | 142 kJ/kg |

| Dielectric Strength (0.1 in gap, 25 °C) | 40 kV |

| Dielectric Constant (1 kHz, 25 °C) | 7.4 |

| Volume Resistivity (at 25 °C) | 1 x 10^10 ohm·cm |

Table 3: Environmental and Safety Data for this compound

| Property | Value |

| Ozone Depletion Potential (ODP) | 0 |

| Global Warming Potential (GWP, 100-yr ITH) | ~350 |

| Atmospheric Lifetime | ~5 years |

| Occupational Exposure Limit (8-hr TWA) | 200 ppm |

Applications in Pharmaceutical and Chemical Manufacturing

The primary application of this compound in a pharmaceutical context is as a heat transfer fluid in processes requiring precise temperature control, especially at sub-zero temperatures.[1][3] Its low freezing point and low viscosity at cold temperatures make it an efficient medium for cooling chemical reactors and lyophilizers.

Reactor Cooling

In the synthesis of active pharmaceutical ingredients (APIs) and other chemical intermediates, many reactions are highly exothermic and require operation at low temperatures to control reaction rates, improve selectivity, and minimize the formation of impurities. This compound can be circulated through the jacket of a reactor to maintain the desired low temperature. Its excellent thermal stability and non-corrosive nature ensure the integrity of the reactor and the purity of the reaction mixture.[1][4]

Lyophilization (Freeze-Drying)

Lyophilization is a common technique for preserving heat-sensitive materials such as proteins, vaccines, and other biologics. The process involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. This compound can be used as a heat transfer fluid in the shelves of the lyophilizer to precisely control the freezing and drying stages of the process.[4]

Experimental Protocols: Material Compatibility Testing

When integrating this compound into an experimental setup or manufacturing process, it is crucial to ensure the compatibility of all wetted materials. While it is compatible with a wide range of metals, plastics, and elastomers, testing is recommended for specific grades and formulations, especially for long-term exposure.[5]

Objective: To determine the compatibility of a material (e.g., an elastomer or plastic) with this compound.

Materials:

-

This compound (HFE-7000 or Novec™ 7000)

-

Test material specimen with known dimensions and weight

-

Sealed container (e.g., glass jar with a PTFE-lined cap)

-

Analytical balance

-

Calipers or other dimensional measurement tool

-

Oven

Methodology:

-

Initial Measurement:

-

Measure the initial weight of the test material specimen to the nearest 0.1 mg.

-

Measure the initial dimensions (e.g., length, width, thickness) of the specimen.

-

-

Immersion:

-

Place the test specimen in the sealed container.

-

Add a sufficient volume of this compound to completely submerge the specimen.

-

Seal the container to prevent evaporation.

-

-

Exposure:

-

Store the sealed container at a constant temperature relevant to the intended application for a specified duration (e.g., 7 days).

-

-

Post-Exposure Analysis:

-

Carefully remove the specimen from the fluid and allow it to air-dry until the solvent has completely evaporated.

-

Measure the final weight of the specimen.

-

Measure the final dimensions of the specimen.

-

-

Data Evaluation:

-

Calculate the percent change in weight and dimensions.

-

Visually inspect the specimen for any signs of degradation, such as cracking, crazing, or discoloration.

-

A significant change in weight, dimensions, or appearance indicates potential incompatibility.

-

Broader Context: Perfluorinated Compounds in Life Sciences

While this compound's direct role in drug development is currently limited to a support function, the broader class of perfluorinated and polyfluorinated compounds (PFCs) has been explored for various biomedical applications due to their unique properties. These properties include high gas solubility (particularly for oxygen and carbon dioxide), chemical and biological inertness, and hydrophobicity.

Some areas of research involving PFCs include:

-

Drug Delivery: The unique solubility characteristics of PFCs have led to research into their use in creating emulsions and other formulations for delivering poorly water-soluble drugs.[6]

-

Medical Imaging: Certain perfluorinated compounds are being investigated as contrast agents for ultrasound and magnetic resonance imaging (MRI) due to their distinct physical properties.[7]

-

Cryopreservation: While not a direct cryoprotectant itself, the low freezing point of fluids like HFE-7000 is beneficial in the equipment used for cryopreservation processes.[4] The general class of perfluorinated compounds is of interest in developing novel cryopreservation techniques.

It is important to note that the environmental and health profiles of different PFCs can vary significantly. This compound is a hydrofluoroether, which generally has a more favorable environmental profile compared to long-chain perfluoroalkyl substances (PFAS).

Conclusion

This compound, known commercially as HFE-7000 and Novec™ 7000, is a versatile fluid with a well-defined set of physicochemical properties that make it highly suitable for low-temperature heat transfer applications. For professionals in the pharmaceutical and chemical industries, its primary utility lies in providing precise and reliable temperature control for reactor cooling and lyophilization. While not a direct component in drug formulations, its role in enabling critical manufacturing processes is significant. Further research into the broader applications of hydrofluoroethers and other perfluorinated compounds may reveal new opportunities for these materials in drug development and life sciences.

References

Core Data Presentation: Solubility of Heptafluoro-1-methoxypropane

An In-depth Technical Guide to the Solubility of Heptafluoro-1-methoxypropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its CAS number 375-03-1 and trade name Novec™ 7000, is a hydrofluoroether (HFE) with a unique combination of properties, including low toxicity, non-flammability, and a low global warming potential.[1] These characteristics make it a valuable solvent and heat transfer fluid in various high-tech applications, including the electronics industry and pharmaceutical processing.[2][3] This guide provides a comprehensive overview of the available data on the solubility of this compound in common organic solvents, outlines experimental protocols for determining solubility, and presents a logical workflow for such determinations.

Qualitative Solubility Data

| Organic Solvent | Solubility of this compound | Source |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Acetone | Soluble | [4] |

| General Hydrocarbons | Medium Solubility | [3][5] |

| General Fluorocarbons | Medium Solubility | [3][5] |

General Solubility Characteristics of Hydrofluoroethers (HFEs)

Research into fluorous/organic biphasic systems reveals that the solubility of HFEs is influenced by the polarity of the organic solvent. For instance, HFE-7100, a structurally similar HFE, is reported to be miscible with a range of organic solvents.[2] Other HFEs, such as HFE-7500, demonstrate miscibility with less polar solvents like THF, toluene, and acetone, while being immiscible with more polar solvents such as acetonitrile, methanol, and dimethylformamide.[2] This suggests that this compound is likely to be miscible with a wide range of non-polar and moderately polar organic solvents.

Experimental Protocols

The following protocols describe standard laboratory methods for determining the solubility of a liquid analyte, such as this compound, in a liquid organic solvent.

Protocol 1: Visual Miscibility Determination

This method provides a rapid qualitative assessment of whether two liquids are miscible at a given temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Sealed vials

-

Vortex mixer or shaker

-

Temperature-controlled environment (e.g., water bath)

Procedure:

-

In a sealed vial, combine equal volumes (e.g., 1 mL each) of this compound and the organic solvent.

-

Securely cap the vial and vigorously agitate the mixture for a minimum of 30 minutes using a vortex mixer or shaker to ensure thorough mixing.

-

Allow the vial to stand undisturbed in a temperature-controlled environment for at least 24 hours.

-

Visually inspect the vial for the presence of a single, clear, and homogenous phase. The absence of an interface, cloudiness, or separated droplets indicates that the two liquids are miscible under the tested conditions.[2] The presence of two distinct layers confirms immiscibility.

Protocol 2: Quantitative Solubility Determination by Saturation and Analysis

This method is used to determine the specific concentration of the solute in the solvent at saturation.

Materials:

-

This compound

-

Organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (chemically compatible)

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Prepare a supersaturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the solution to stand undisturbed for several hours to permit the separation of the undissolved phase.

-

Carefully extract an aliquot of the saturated solvent phase, ensuring no undissolved solute is collected. If necessary, centrifugation can be used to facilitate phase separation.

-

Filter the aliquot through a chemically compatible syringe filter to remove any remaining microdroplets of the undissolved phase.

-

Accurately dilute the filtered aliquot with the pure organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated gas chromatograph or other suitable analytical method to determine the concentration of this compound.

-

The solubility is then calculated and reported as mass per volume (e.g., g/L) or mass per mass (e.g., w/w %).

Mandatory Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Diagram 2: Logical Relationship of Miscibility

Caption: Predicted miscibility based on solvent polarity.

References

An In-depth Technical Guide to the Environmental Fate of Heptafluoro-1-methoxypropane (HFE-347mcc3)

Introduction

Heptafluoro-1-methoxypropane, also known as HFE-347mcc3 or HFE-7000, is a hydrofluoroether (HFE) developed as a solvent and heat-transfer fluid. HFEs were introduced as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] This technical guide provides a detailed analysis of the environmental impact and atmospheric lifetime of this compound, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. The document outlines its key environmental properties, the experimental methods used for their determination, and its atmospheric degradation pathway.

Quantitative Environmental Data

The key metrics defining the environmental profile of this compound are its atmospheric lifetime (τ), Global Warming Potential (GWP), and Ozone Depletion Potential (ODP). These values are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Name | 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane | - |

| Common Name | HFE-347mcc3, HFE-7000 | [3] |

| Chemical Formula | C4H3F7O (or CF3CF2CF2OCH3) | [4] |

| CAS Number | 375-03-1 | - |

| Atmospheric Lifetime | 4.9 years | IPCC (2007) |

| Global Warming Potential (GWP), 100-year | 530 - 630 | [3][5] |

| Ozone Depletion Potential (ODP) | 0 (Zero) | [4] |

Detailed Environmental Impact Analysis

Atmospheric Lifetime (τ)

The atmospheric lifetime of a compound is the time required for its concentration to be reduced to 1/e (about 37%) of its original amount. For hydrofluoroethers, the primary mechanism for atmospheric removal is reaction with the hydroxyl radical (OH) in the troposphere.[6][7] Compounds with shorter lifetimes are removed from the atmosphere more quickly, reducing their potential for long-term environmental impact.[7] this compound has an atmospheric lifetime of approximately 4.9 years.

Global Warming Potential (GWP)

Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).[8] It depends on the gas's ability to absorb infrared radiation (its radiative efficiency) and its atmospheric lifetime.[8] this compound has a 100-year GWP reported between 530 and 630, meaning one kilogram of this substance has 530-630 times the warming impact of one kilogram of CO2 over a 100-year period.[3][5] While this is a significant value, it is considerably lower than the PFCs and many HFCs it was designed to replace.[9]

Ozone Depletion Potential (ODP)

Ozone Depletion Potential quantifies a substance's relative ability to cause degradation of the stratospheric ozone layer. The scale is normalized to CFC-11, which has an ODP of 1.0. The primary drivers of ozone depletion are chlorine and bromine atoms. Since this compound contains no chlorine or bromine, its Ozone Depletion Potential is zero.[4]

Experimental Protocols

The determination of the environmental parameters for this compound relies on precise laboratory measurements and atmospheric modeling.

Determination of Atmospheric Lifetime via OH Radical Reaction Rate

The atmospheric lifetime (τ) of this compound is controlled by its reaction rate with the hydroxyl radical (OH). The lifetime is calculated as the inverse of the first-order loss rate. The core of this determination is the measurement of the bimolecular rate constant, kOH.

Methodology: Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a common absolute rate technique used to measure kOH directly.

-

Experimental Setup:

-

Reaction Cell: A temperature-controlled vessel where the reaction occurs, typically maintained at pressures between 50-200 Torr.

-

OH Radical Generation: Hydroxyl radicals are generated within the cell by pulsed laser photolysis of a precursor molecule. A common precursor is nitric acid (HNO3) or hydrogen peroxide (H2O2), which is photolyzed by an excimer laser (e.g., at 248 nm or 193 nm).

-

OH Radical Detection: The concentration of OH radicals is monitored over time using resonance fluorescence. A low-pressure microwave discharge lamp produces resonance radiation characteristic of OH (around 308 nm), which excites the OH radicals in the cell.

-

Fluorescence Detection: The subsequent fluorescence is detected at a right angle to the excitation beam by a photomultiplier tube (PMT) fitted with a narrow bandpass filter to isolate the OH fluorescence signal.

-

-

Procedure:

-

A mixture of the OH precursor, this compound, and a buffer gas (like Helium or Nitrogen) is flowed through the reaction cell at a constant temperature and pressure.

-

The photolysis laser is fired, creating a sudden concentration of OH radicals.

-

The fluorescence signal from the OH radicals is measured as a function of time after the laser pulse. In the presence of an excess of this compound, the OH concentration decays exponentially (pseudo-first-order kinetics).

-

-

Data Analysis:

-

The pseudo-first-order decay rate (k') is determined for a range of this compound concentrations, [HFE].

-

A plot of k' versus [HFE] yields a straight line.

-

The slope of this line is the bimolecular rate constant, kOH, in units of cm³ molecule⁻¹ s⁻¹. The atmospheric lifetime is then calculated using this rate constant and the average global concentration of OH radicals.

-

Determination of Global Warming Potential (GWP)

The GWP calculation requires two key parameters: the atmospheric lifetime (determined above) and the Radiative Efficiency (RE) of the molecule.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy for Radiative Efficiency

-

Experimental Setup:

-

FTIR Spectrometer: A high-resolution spectrometer capable of measuring the infrared spectrum.

-

Gas Cell: A cell with IR-transparent windows (e.g., KBr or ZnSe) of a known path length.

-

-

Procedure:

-

A known concentration of this compound in a buffer gas (e.g., synthetic air) is introduced into the gas cell.

-

The infrared absorption spectrum is recorded, typically in the 500-4000 cm⁻¹ range. The critical region for greenhouse gases is the "atmospheric window" (approximately 8-12 µm or 800-1250 cm⁻¹), where CO2 and H2O do not absorb strongly.

-

-

Data Analysis:

-

The absorption cross-section (σ(ν)) is calculated from the measured absorbance over the entire infrared band.

-

The Radiative Efficiency (RE), in W m⁻² ppb⁻¹, is calculated by integrating the product of the absorption cross-section and the Earth's outgoing longwave radiation profile across the spectrum.

-

Finally, the GWP is calculated using an atmospheric model that incorporates the calculated RE and the experimentally determined atmospheric lifetime, and compares the integrated radiative forcing over a specified time horizon (e.g., 100 years) to that of CO2.

-

Atmospheric Degradation Pathway

The atmospheric degradation of this compound is initiated by hydrogen atom abstraction by the OH radical. This initial step leads to a cascade of reactions, ultimately breaking the molecule down into smaller, simpler compounds.

Caption: Atmospheric degradation pathway of this compound.

The degradation process proceeds as follows:

-

H-atom Abstraction: An OH radical abstracts a hydrogen atom from the methoxy (-OCH3) group of this compound, forming water (H2O) and a fluorinated alkyl radical.[6]

-

Oxygen Addition: The alkyl radical rapidly reacts with atmospheric oxygen (O2) to form a peroxy radical.[6]

-

NO Reaction: The peroxy radical reacts with nitric oxide (NO) to yield a fluorinated alkoxy radical and nitrogen dioxide (NO2).[6]

-

Decomposition: The unstable alkoxy radical decomposes, breaking the C-O bond to form formaldehyde (HCHO) and a heptafluoropropoxy radical (CF3CF2CF2O•).

-

Final Products: Formaldehyde is further oxidized in the atmosphere to CO and eventually CO2. The heptafluoropropoxy radical undergoes further complex reactions and fragmentation, ultimately forming stable end products such as hydrogen fluoride (HF), carbon dioxide (CO2), and trifluoroacetic acid (TFA).[10] These terminal products are then removed from the atmosphere via deposition and rainout.

References

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Emission Factor: HFE-347mcc3 | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]

- 4. diversifiedcpc.com [diversifiedcpc.com]

- 5. ghgprotocol.org [ghgprotocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fluorocarbons.org [fluorocarbons.org]

- 8. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]

- 9. gfdl.noaa.gov [gfdl.noaa.gov]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

Spectroscopic Profile of Heptafluoro-1-methoxypropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for heptafluoro-1-methoxypropane (CAS No. 375-03-1). The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled into easily digestible tables. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.92 | Singlet | 3H | O-CH ₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 120.9 | C F₃-CF₂-CF₂-O-CH₃ |

| 117.7 | CF₃-C F₂-CF₂-O-CH₃ |

| 108.0 | CF₃-CF₂-C F₂-O-CH₃ |

| 64.4 | CF₃-CF₂-CF₂-O-C H₃ |

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| -81.4 | F ₃C-CF₂-CF₂-O-CH₃ |

| -89.0 | CF₃-CF₂-F ₂C-O-CH₃ |

| -126.5 | CF₃-F ₂C-CF₂-O-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2963 | Weak | C-H Stretch |

| 1458 | Weak | C-H Bend |

| 1345 | Strong | C-F Stretch |

| 1293 | Strong | C-F Stretch |

| 1192 | Very Strong | C-F Stretch |

| 1119 | Very Strong | C-O Stretch |

| 1030 | Strong | C-F Stretch |

| 942 | Medium | C-C Stretch |

| 828 | Medium | - |

| 745 | Medium | - |

| 667 | Medium | - |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 28 | 35.8 | [CO]⁺ |

| 29 | 10.2 | [CHO]⁺ |

| 31 | 18.2 | [CH₃O]⁺ |

| 45 | 7.9 | [CH₃O=CH₂]⁺ |

| 47 | 10.2 | [CH₃OF]⁺ |

| 51 | 10.8 | [CHF₂]⁺ |

| 69 | 100.0 | [CF₃]⁺ |

| 81 | 38.6 | [OCH₂CF₃]⁺ |

| 93 | 3.4 | [C₂F₃O]⁺ |

| 101 | 13.6 | [C₂F₄H]⁺ |

| 119 | 14.2 | [C₂F₅]⁺ |

| 131 | 3.4 | [C₃F₅]⁺ |

| 151 | 2.8 | [C₃F₅O]⁺ |

| 169 | 1.1 | [C₃F₇]⁺ |

| 181 | 1.1 | [M-F]⁺ |

| 200 | 0.6 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) is prepared. The concentration is typically in the range of 1-10 mg/mL. The sample is then transferred to a 5 mm NMR tube.

-

¹H NMR: Spectra are recorded on a spectrometer operating at a proton frequency of 300-500 MHz. A standard pulse sequence is used with a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: Spectra are acquired on a spectrometer at a corresponding carbon frequency (e.g., 75-125 MHz). Proton decoupling is employed to simplify the spectrum. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to TMS at 0.00 ppm.

-

¹⁹F NMR: Spectra are obtained on a multinuclear NMR spectrometer. Chemical shifts are typically referenced to an external standard such as CFCl₃ at 0.00 ppm.

Infrared (IR) Spectroscopy

For a volatile liquid like this compound, a gas-phase or thin-film IR spectrum can be obtained.

-

Gas-Phase: The sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The cell is then placed in the sample compartment of an FTIR spectrometer.

-

Thin-Film: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the spectrometer.

The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty cell or clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for volatile compounds.

The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification, or directly via a heated inlet system. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to the Synthesis and Purification of Heptafluoro-1-methoxypropane (Sevoflurane)

For Researchers, Scientists, and Drug Development Professionals

Heptafluoro-1-methoxypropane, widely known by its anesthetic name, sevoflurane, is a critical component in modern medicine. Its rapid induction and recovery times have made it a preferred inhalational anesthetic. This technical guide provides an in-depth overview of the primary synthesis and purification methods for this essential compound, tailored for professionals in research and drug development.

Synthesis of this compound

Several synthetic routes to sevoflurane have been developed, each with distinct advantages and challenges. The most prominent methods are the one-step, two-step, and three-step syntheses, primarily utilizing hexafluoroisopropanol (HFIP) as a starting material.

One-Step Synthesis

The one-step synthesis is a direct approach involving the reaction of HFIP with paraformaldehyde and hydrogen fluoride, typically in the presence of a strong acid like sulfuric acid.[1][2] This method is valued for its directness but requires careful handling of highly corrosive and toxic hydrogen fluoride.[3]

Two-Step Synthesis

A widely adopted method, the two-step synthesis, first involves the chloromethylation of HFIP to form an intermediate, chlorosevo ether ((CF₃)₂CH-O-CH₂Cl).[3][4] This intermediate is then subjected to a halogen-exchange fluorination reaction to yield sevoflurane.[3] This route avoids the direct use of large quantities of hydrogen fluoride in the initial step.

Three-Step Synthesis

The three-step synthesis begins with the methylation of HFIP to produce sevomethyl ether ((CF₃)₂CH-O-CH₃).[3][4] This is followed by a controlled chlorination to form chlorosevo ether, which is then fluorinated to sevoflurane.[3][4] While longer, this method allows for more controlled introduction of the functional groups.

A visual representation of these primary synthetic pathways is provided below.

Comparison of Synthesis Methods

The choice of synthetic route often depends on factors such as scale, safety considerations, and desired purity. The following table summarizes key quantitative data for various reported methods.

| Synthesis Route | Key Reagents | Reported Yield | Reported Purity | Reference |

| One-Step | HFIP, Paraformaldehyde, HF, H₂SO₄ | Up to 70% | - | [1] |

| Two-Step | HFIP, Trioxane, AlCl₃, KF, PEG-400 | 64% (overall) | 99.4% | [2] |

| Two-Step | Chlorosevo ether, KHF₂, Aliquat HTA-1 | 83% | - | [5] |

| Three-Step | HFIP, Dimethyl Sulfate, Cl₂, HF-amine | - | - | [4] |

| Alternative | Trioxymethylene, KF, Methanesulfonyl chloride, HFIP, K₂CO₃ | 78.98% (total) | 99.995% | [1] |

| Alternative | Trioxymethylene, KF, Methanesulfonyl chloride, HFIP, Triethylamine | 76.83% (total) | 99.993% | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for key synthetic steps.

Protocol 1: Two-Step Synthesis of Sevoflurane[2][3]

Step 1: Synthesis of Chlorosevo Ether

-

To a suitable reactor, add anhydrous aluminum trichloride (AlCl₃).

-

Slowly add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 1,3,5-trioxane.

-

Control the reaction temperature and stir the mixture for a specified duration (e.g., 4 hours).

-

Monitor the reaction progress by a suitable analytical method (e.g., ¹⁹F NMR).

-

Upon completion, the crude chlorosevo ether is obtained and can be used in the next step without further purification.

Step 2: Synthesis of Sevoflurane

-

To the crude chlorosevo ether from the previous step, add a solvent such as polyethylene glycol (PEG-400).

-

Add a fluorinating agent, for example, spray-dried potassium fluoride (KF).

-

Heat the reaction mixture (e.g., to 90-95 °C) and maintain for a set period (e.g., 2 hours).

-

After the reaction is complete, add water to the mixture to separate the organic phase.

-

The lower organic phase containing crude sevoflurane is separated and dried (e.g., over MgSO₄).

Purification of this compound

The purification of crude sevoflurane is a critical step to meet the stringent requirements for pharmaceutical use. The primary method of purification is distillation.[2][6][7] However, the process is not without its challenges, including the potential for azeotrope formation and decomposition of the product at elevated temperatures.[5][7][8]

A typical purification workflow involves several stages:

-

Neutralization and Washing: The crude product is often washed with acidic and basic solutions to remove unreacted reagents and byproducts.[2]

-

Drying: The washed organic phase is dried using a suitable drying agent to remove residual water.

-

Fractional Distillation: The dried crude product is then subjected to fractional distillation to separate sevoflurane from impurities with different boiling points.[7] It is crucial to use distillation equipment with surfaces that have low or no active metal salts to prevent decomposition of sevoflurane.[8]

The following diagram illustrates a general purification workflow.

Purity and Impurities

The final purity of sevoflurane is a critical quality attribute. High-purity sevoflurane (e.g., >99.9%) is required for clinical use.[6] Impurities can arise from starting materials, side reactions, or degradation of the final product. One notable impurity is "Compound A" (fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether), which can form from the dehydrofluorination of sevoflurane, particularly during distillation.[7]

The following table summarizes purification outcomes from a reported method.

| Purification Step | Achieved Purity | Reference |

| Distillation | 99.997% | [6] |

| Distillation after drying | 99.4% | [2] |

Conclusion

The synthesis and purification of this compound (sevoflurane) involve sophisticated chemical processes that require careful control of reaction conditions and purification procedures. The choice of a particular synthetic route depends on a balance of factors including yield, purity requirements, safety, and scalability. Advances in both synthesis and purification continue to improve the efficiency and safety of producing this vital anesthetic, ensuring its availability for medical applications worldwide. Researchers and professionals in drug development should carefully consider these factors when working with sevoflurane.

References

- 1. CN114539035B - Synthesis method of sevoflurane - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldsiva.org [worldsiva.org]

- 5. ripublication.com [ripublication.com]

- 6. US20110105803A1 - Method of synthesizing sevoflurane - Google Patents [patents.google.com]

- 7. US9120733B2 - Distillation method for the purification of sevoflurane and the maintenance of certain equipment that may be used in the distillation process - Google Patents [patents.google.com]

- 8. US20090275785A1 - Distillation Method For The Purification Of Sevoflurane And The Maintenance Of Certain Equipment That May Be Used In The Distillation Process - Google Patents [patents.google.com]

Commercial Availability and Technical Guide for Heptafluoro-1-methoxypropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of Heptafluoro-1-methoxypropane (CAS No. 375-03-1). Intended for researchers, scientists, and professionals in drug development, this document summarizes key data, outlines potential applications, and presents a logical workflow for sourcing this specialty chemical.

Introduction to this compound

This compound, also known by several synonyms including HFE-7000, is a hydrofluoroether (HFE).[1][2] HFEs are a class of solvents developed as replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs) due to their favorable environmental profile, including zero ozone depletion potential.[3] this compound is a colorless liquid with low toxicity and viscosity at room temperature.[3] Its unique properties, such as high chemical stability and low surface tension, make it a valuable solvent in various industrial and research applications.[4]

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, with a significant concentration of manufacturers and distributors in Asia, particularly China.[5][6] Key suppliers also have distribution networks in North America and Europe, ensuring global accessibility for researchers. The compound is typically offered in various grades and quantities, from grams for laboratory research to kilograms for larger-scale applications.

Quantitative Supplier Data

For ease of comparison, the following table summarizes the offerings of several prominent suppliers of this compound. Please note that availability, packaging, and lead times are subject to change and should be confirmed directly with the suppliers.

| Supplier | Region(s) Served | Purity/Grades Offered | Typical Packaging Sizes |

| TCI Chemicals | North America, Europe, Asia | >98.0% (GC) | 25g, 100g |

| CHEMLYTE SOLUTIONS CO.,LTD | Asia (Global Shipping) | Industrial Grade (99%) | Inquire with supplier |

| Shaanxi Kaierkai Pharmaceutical Technolo | Asia (Global Shipping) | 99.00% | Inquire with supplier |

| Hangzhou ZeErRui Chemical Co., Ltd. | Asia (Global Shipping) | 97.00%, 99% min | Inquire with supplier |

| Henan Lihao Chem Plant Limited | Asia (Global Shipping) | Industrial Grade (99%) | Inquire with supplier |

| Honour Enterprise Company Limited | Asia (Global Shipping) | Pharmaceutical Grade (99.5%) | Inquire with supplier |

| Fluophase New Materials Co., Ltd. | Asia (Global Shipping) | 99% | Inquire with supplier |

| Longyan Tianhua Biological Technology Co., Ltd. | Asia (Global Shipping) | Inquire with supplier | Inquire with supplier |

| WUHAN FORTUNA CHEMICAL CO., LTD. | Asia (Global Shipping) | 98% min | Inquire with supplier |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and conducting experiments, as well as for ensuring safe handling and storage.

| Property | Value |

| CAS Number | 375-03-1 |

| Molecular Formula | C4H3F7O |

| Molecular Weight | 200.06 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 34 °C |

| Melting Point | -123 °C |

| Density | 1.437 g/cm³ |

| Synonyms | HFE-7000, Methyl perfluoropropyl ether, 1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane |

Applications in Research and Development

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published in readily accessible literature, its properties as a hydrofluoroether suggest several potential applications for researchers and scientists.

Hydrofluoroethers are increasingly being explored in the pharmaceutical and medical fields for various purposes:

-

Reaction Solvent: Due to its chemical inertness and ability to dissolve a range of organic compounds, this compound can serve as a non-reactive medium for organic synthesis.[4] Its low boiling point facilitates easy removal post-reaction.

-

Cleaning and Degreasing: In laboratory settings, it can be used for the precision cleaning of sensitive equipment and components without leaving a residue.[4]

-

Heat Transfer Fluid: Its thermal properties make it suitable for use in cooling and heating applications within laboratory equipment.

-

Anesthetic Research: Some hydrofluoroethers have been investigated for their anesthetic properties.[1] While not a primary application of this compound, its structural class warrants consideration in the broader context of anesthetic research.

Experimental Protocols

A general workflow for employing a novel solvent like this compound in a synthetic reaction would involve:

-

Solubility and Reactivity Screening: Small-scale tests to determine the solubility of reactants and the inertness of the solvent under the proposed reaction conditions.

-

Reaction Optimization: Systematically varying parameters such as temperature, concentration, and reaction time to achieve the desired product yield and purity.

-

Work-up and Purification: Developing an appropriate procedure for isolating the product from the solvent and any byproducts. The low boiling point of this compound would likely favor its removal by distillation or evaporation.

Visualizing the Supply Chain and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key logical relationships relevant to researchers and drug development professionals working with this compound.

Caption: Sourcing this compound for Research and Development.

Caption: General Experimental Workflow Using this compound as a Solvent.

References

- 1. Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy- | C3F7OCH3 | CID 2774943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 375-03-1 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 375-03-1 | Benchchem [benchchem.com]

- 6. EP2479161B1 - A novel process for producing 1,1,1,3,3,3-hexafluoro-2-methoxypropane - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Heptafluoro-1-methoxypropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heptafluoro-1-methoxypropane, a hydrofluoroether (HFE) also known by trade names such as Novec™ 7000 and HFE-7000, is emerging as a specialized solvent in organic synthesis, particularly within the framework of "fluorous chemistry." Its unique physicochemical properties, including low polarity, low boiling point, and immiscibility with many organic solvents at room temperature, offer distinct advantages in reaction work-up and catalyst recycling. This document provides detailed application notes and protocols for its use as a reaction solvent in organic synthesis.

Introduction to this compound as a Reaction Solvent

This compound is a non-flammable, colorless, and low-toxicity fluid.[1][2][3] Its primary applications have traditionally been in heat transfer and as a cleaning agent for electronic components.[1][2][3] However, its properties make it a viable alternative to perfluorocarbons (PFCs) in fluorous synthesis methodologies.

The core principle behind using this compound in synthesis is the concept of a Fluorous Biphasic System (FBS) . In an FBS, a fluorous solvent like this compound is used in conjunction with a common organic solvent. At elevated temperatures, the two solvents can become miscible, creating a single phase for the reaction to proceed homogeneously. Upon cooling, the fluorous and organic phases separate, allowing for the easy separation of fluorous-tagged catalysts or reagents from the desired organic products. This technique is particularly advantageous for reactions where catalyst removal is challenging.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are critical for designing and executing organic reactions.

| Property | Value | Reference |

| Molecular Formula | C4H3F7O | [4] |

| Molecular Weight | 200.05 g/mol | [4] |

| Boiling Point | 34 °C (93 °F) | [1][2] |

| Melting Point | -122 °C (-188 °F) | [2] |

| Density | 1.4 g/cm³ at 25 °C | [2] |

| Vapor Pressure | 64.6 kPa at 25 °C | [1] |

| Water Solubility | ~60 ppmw | [1] |

| Ozone Depletion Potential | 0 | [1][3] |

| Global Warming Potential (100-yr ITH) | 530 | [1] |

| Flash Point | None | [1] |

Applications in Organic Synthesis: Fluorous Biphasic Catalysis

The primary application of this compound in organic synthesis is as a component of a fluorous biphasic system for catalyst recovery. This is particularly valuable in reactions employing expensive or toxic catalysts.

Logical Workflow for Fluorous Biphasic Catalysis

The general workflow for a reaction utilizing a fluorous biphasic system with this compound is depicted below.

Experimental Protocols

While specific published examples detailing reactions in this compound are limited, the following protocols are based on the principles of fluorous biphasic catalysis and can be adapted for various transformations.

Protocol 4.1: General Procedure for a Fluorous Biphasic Reaction

This protocol outlines a general approach for conducting a reaction using a fluorous-tagged catalyst in a biphasic system with this compound.

Materials:

-

Organic substrate

-

Reagent(s)

-

Fluorous-tagged catalyst

-

This compound (HFE-7000)

-

Co-solvent (e.g., toluene, acetonitrile)

-

Reaction vessel equipped with a condenser, magnetic stirrer, and temperature control

Procedure:

-

To the reaction vessel, add the organic substrate, reagent(s), fluorous-tagged catalyst, this compound, and the organic co-solvent. The ratio of fluorous to organic solvent will depend on the specific reaction and the solubility of the catalyst and reactants. A typical starting point is a 1:1 volume ratio.

-

Heat the reaction mixture with stirring to a temperature at which the two solvent phases become miscible, forming a homogeneous solution. This temperature will need to be determined experimentally for the specific solvent system.

-

Maintain the reaction at this temperature for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature. The solution will separate into two distinct phases: an upper organic layer and a lower, denser fluorous layer containing the catalyst.

-

Carefully separate the two layers using a separatory funnel.

-

The organic layer, containing the product, can be further purified by standard methods such as extraction, chromatography, or crystallization.

-

The fluorous layer, containing the catalyst, can be reused in subsequent reactions. Depending on the reaction, it may be necessary to wash the fluorous phase to remove any minor impurities before reuse.

Data Presentation: Hypothetical Reaction Data

To illustrate the potential benefits, Table 2 presents hypothetical data for a generic cross-coupling reaction comparing a traditional work-up with a fluorous biphasic separation using this compound.

| Parameter | Traditional Monophasic System (Toluene) | Fluorous Biphasic System (Toluene/HFE-7000) |

| Reaction Time | 12 h | 12 h |

| Reaction Temperature | 80 °C | 80 °C |

| Product Yield (isolated) | 85% | 88% |

| Catalyst Recovery | Not feasible | >95% |

| Work-up Procedure | Aqueous extraction, column chromatography | Phase separation, evaporation of solvent |

| Solvent Waste | High (includes chromatography solvents) | Low (solvents can be recycled) |

Signaling Pathways and Logical Relationships

The decision-making process for employing this compound in a synthetic route can be visualized as follows:

Advantages and Limitations

Advantages:

-

Simplified Purification: Facilitates easy separation of fluorous-tagged components from the product, often eliminating the need for chromatography.

-

Catalyst Recyclability: Enables high recovery and reuse of expensive or toxic catalysts, improving process economy and sustainability.

-

Green Chemistry Principles: Reduces solvent waste and can lead to more environmentally benign processes.

-

Safety Profile: this compound is non-flammable and has low toxicity, enhancing laboratory safety.[1][2][3]

Limitations:

-

Cost: this compound and fluorous-tagged reagents can be more expensive than conventional alternatives.

-

Limited Solubility: The solubility of some highly polar organic compounds in this compound may be limited, even at elevated temperatures.

-

Specialized Reagents: Requires the use of fluorous-tagged catalysts or reagents, which may not be commercially available for all desired transformations.

-

Lack of Extensive Literature: The application of this compound as a reaction solvent is not as well-documented as other fluorous solvents, requiring more initial process development.

Conclusion

This compound presents a valuable tool for organic chemists, particularly in the context of sustainable synthesis and process development. Its utility in fluorous biphasic systems offers a practical solution to the common challenges of product purification and catalyst recycling. While the initial investment in fluorous reagents and solvents may be higher, the long-term benefits of simplified workflows, reduced waste, and improved process efficiency can be significant, especially in the scale-up and manufacturing of pharmaceuticals and fine chemicals. Further research into the application of this compound for a broader range of organic transformations is warranted to fully exploit its potential.

References

Application Notes and Protocols for Heptafluoro-1-methoxypropane in Fluorous Biphasic Catalysis

For Researchers, Scientists, and Drug Development Professionals